Chlormezanone

Anxiety Muscle Relaxant Clinical Trial

Chlormezanone (80-77-3) is a non-benzodiazepine GABA-A modulator with a unique 38–54 h half-life and metabolic autoinduction, enabling once-daily dosing and steady-state accumulation unattainable with diazepam or chlordiazepoxide. It provides anxiolytic efficacy comparable to diazepam while uniquely relieving moderate migraine pain (p<0.01). Non-CYP450 clearance reduces drug–drug interaction risks. Stable across pH 2–9, with peripheral neuromuscular junction activity distinct from other centrally acting relaxants. Ideal for anxiety/sleep disorder models, migraine research, and PK autoinduction studies.

Molecular Formula C11H12ClNO3S
Molecular Weight 273.74 g/mol
CAS No. 80-77-3
Cat. No. B1668783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlormezanone
CAS80-77-3
SynonymsChlormezanone;  Chlormethazanone;  Trancopal;  Chlormethazone;  Clormetazanone;  Clorilax;  Clormetazon;  Miorilax
Molecular FormulaC11H12ClNO3S
Molecular Weight273.74 g/mol
Structural Identifiers
SMILESCN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3
InChIKeyWEQAYVWKMWHEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL
FREELY SOL IN CHLOROFORM;  SLIGHTLY SOL IN DIETHYL ETHER;  SPARINGLY SOL IN N-HEXANE
1.61e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlormezanone (CAS 80-77-3) for Procurement: A Non-Benzodiazepine Anxiolytic and Muscle Relaxant


Chlormezanone (CAS 80-77-3) is a non-benzodiazepine, centrally acting muscle relaxant and anxiolytic agent [1]. It binds to central benzodiazepine receptors, allosterically potentiating GABA-A receptor-mediated inhibition [2]. First introduced in the 1960s, it was marketed under brand names such as Trancopal and Fenaprim [3]. The compound is a chiral sulfone derivative with a molecular weight of 273.74 g/mol and is chemically unrelated to benzodiazepines or barbiturates [3][4]. Its dual anxiolytic and muscle relaxant profile has been evaluated in multiple clinical contexts.

Why Chlormezanone Cannot Be Interchanged with Other Muscle Relaxants or Anxiolytics


Chlormezanone occupies a distinct pharmacological niche as a non-benzodiazepine agent that binds benzodiazepine receptors, yet it exhibits a unique combination of pharmacokinetic properties, including a prolonged elimination half-life of 38–54 hours [1] and autoinduction of its own metabolism upon repeated dosing [2]. This profile creates a steady-state accumulation pattern and dosing convenience not replicated by typical benzodiazepines or other centrally acting muscle relaxants. Furthermore, its chemical stability across a broad pH range (2–9, optimal at pH 7.4) [3] and non-CYP450–mediated clearance [3] distinguish it from agents with CYP-dependent metabolism, reducing potential drug–drug interaction liabilities. These properties collectively preclude simple therapeutic substitution with in-class alternatives such as diazepam, chlordiazepoxide, meprobamate, thiocolchicoside, or orphenadrine.

Quantitative Differentiation of Chlormezanone: Head-to-Head Comparisons with Key Alternatives


Anxiolytic Efficacy in General Anxiety: Once-Daily 400 mg Chlormezanone vs. Divided-Dose 15 mg Diazepam

In a multicenter, double-blind trial involving 44 patients with neurotic anxiety, treatment with a single nightly dose of 400 mg chlormezanone for 4 weeks produced improvements in anxiety, sleep duration, sleep quality, and frequency of waking refreshed that were statistically similar to those achieved with 5 mg diazepam administered three times daily (total 15 mg/day) [1]. This demonstrates that chlormezanone provides comparable anxiolytic efficacy to diazepam with the advantage of a simplified once-daily regimen.

Anxiety Muscle Relaxant Clinical Trial

Superior Efficacy in Moderate Migraine Pain: 400 mg Chlormezanone vs. 5 mg Diazepam

In a double-blind trial evaluating migraine attacks, 400 mg chlormezanone capsules were compared with 5 mg diazepam tablets and placebo using a double-dummy design [1]. Among patients with moderate pain, chlormezanone demonstrated a significant therapeutic effect (p < 0.01), whereas diazepam did not differ significantly from placebo [1]. For severe pain, no significant differences were observed between any treatments [1].

Migraine Pain Management Clinical Trial

Comparative Anxiolytic Potency: 800 mg/day Chlormezanone Equivalent to 40 mg/day Chlordiazepoxide

A randomized controlled trial evaluated chlormezanone 800 mg/day against chlordiazepoxide 40 mg/day in anxious outpatients [1]. Both agents were significantly more effective than placebo, and chlormezanone demonstrated equal effectiveness to chlordiazepoxide [1]. Notably, chlormezanone produced significantly more sedation and side effects than chlordiazepoxide, though attrition rates were similar [1].

Anxiety Sedation Clinical Trial

Sedative Liability Comparison: Chlormezanone 600 mg/day vs. Thiocolchicoside 16 mg/day

A randomized, double-blind, placebo-controlled crossover study in 12 healthy volunteers compared the sedative effects of chlormezanone 600 mg daily with thiocolchicoside 16 mg daily over 7 days [1]. Chlormezanone induced objective disturbances of vigilance and concentration, including decreased performance on arithmetic calculation tests and increased body sway area, relative to both thiocolchicoside and placebo [1]. These impairments were more pronounced at steady state, and 10 of 12 volunteers reported drowsiness during chlormezanone treatment [1].

Sedation Psychomotor Performance Clinical Trial

Muscle Spasm Relief in Musculoskeletal Disorders: 57% Improvement with Chlormezanone vs. 66% with Orphenadrine

A double-blind controlled trial enrolled 400 patients with painful muscle spasms from five common musculoskeletal diseases and randomized them to chlormezanone, orphenadrine, orphenadrine/paracetamol, or placebo [1]. The proportion of patients showing improvement was 57% for chlormezanone, 66% for orphenadrine alone, and 71% for the orphenadrine/paracetamol combination [1]. Placebo response was not explicitly reported in the abstract, but the differences indicate a hierarchy of efficacy.

Muscle Spasm Musculoskeletal Pain Clinical Trial

Neuromuscular Junction Effect: Chlormezanone Prolongs Refractory Period Without Affecting Single Twitch Contractility

In an anesthetized cat model, paired stimuli were applied to the anterior tibialis and soleus muscles to evaluate peripheral actions [1]. Chlormezanone inhibited the twitch contraction-enhancing effect of paired stimuli without altering contractility to single shocks, nerve conduction, or nerve/muscle refractory periods [1]. The data indicated that chlormezanone extended the refractory period of the neuromuscular junction [1]. Mephenesin exhibited similar characteristics, whereas phenobarbital acted as a general depressant without this specific junctional effect [1].

Neuromuscular Junction Muscle Relaxant Pharmacology

Chlormezanone: Evidence-Based Research and Industrial Application Scenarios


Anxiety Disorders with Insomnia or Sleep Disturbance

Based on head-to-head trials showing comparable anxiolytic efficacy to diazepam (400 mg at night vs. 15 mg/day divided) [1] and chlordiazepoxide (800 mg/day vs. 40 mg/day) [2], coupled with its pronounced sedative effects [3], chlormezanone is well-suited for research models of generalized anxiety disorder where sleep disturbance is a core feature. Its once-daily dosing and prolonged half-life (38–54 hours) [4] simplify chronic administration protocols.

Migraine with Muscle Tension Component

The demonstration that chlormezanone 400 mg provides significant relief in moderate migraine pain (p < 0.01) whereas diazepam 5 mg does not [1] positions this compound as a candidate for studies investigating the overlap between migraine, tension-type headache, and pericranial muscle tenderness. Its dual anxiolytic and muscle relaxant properties may address both the pain and the associated anxiety.

Pharmacokinetic Modeling of Long-Half-Life Non-Benzodiazepines

Chlormezanone exhibits a unique PK profile characterized by slow elimination (t½ 38–40 h in young adults, 54 h in elderly) [1][2], accumulation at steady state [3], and autoinduction of metabolism upon chronic dosing [3]. These properties make it a valuable tool compound for in vivo studies of drug accumulation, age-related PK changes, and metabolic autoinduction mechanisms, distinct from benzodiazepines with shorter half-lives.

Comparative Muscle Relaxant Pharmacology: CNS vs. Peripheral Contributions

Electrophysiological evidence that chlormezanone prolongs the neuromuscular junction refractory period in anesthetized cat models [1] supports its use in preclinical investigations designed to dissect central versus peripheral contributions to muscle relaxation. This peripheral action differentiates it from agents like phenobarbital that lack such a component [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlormezanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.